N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c23-15-5-2-1-4-14(15)12-24-17(29)13-28-21(30)19-20(18(26-28)16-6-3-9-32-16)33-22(25-19)27-7-10-31-11-8-27/h1-6,9H,7-8,10-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWWUOHUFBZTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 350.86 g/mol. The presence of the furan and morpholino groups enhances its pharmacological profile.
Research has indicated that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cancer progression.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for antimicrobial applications.
- Antitumor Properties : The compound's structure suggests it may interact with cellular pathways involved in tumor growth and apoptosis.
Antitumor Activity
A significant area of research has focused on the antitumor activity of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example:
These values indicate that this compound has potent antiproliferative effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies and Research Findings
-
In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.
- Example : In a xenograft model using HepG2 cells, tumor growth inhibition was observed at doses as low as 10 mg/kg, demonstrating its efficacy in vivo.
-
Combination Therapies : Studies indicate that this compound may enhance the effects of existing chemotherapeutic agents when used in combination, potentially leading to lower required doses and reduced side effects.
- Example : Combining with taxol showed improved efficacy in vitro, suggesting synergistic effects that warrant further investigation.
Comparison with Similar Compounds
a) N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Core differences : Substitution at the 7-position with 4-fluorophenyl instead of furan.
- Molecular weight (428.87 g/mol) is lower than the target compound, suggesting differences in solubility .
b) N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
c) N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide ()
- Core differences : Bulky 2-ethyl-6-methylphenyl substituent and thiophene at the 7-position.
- Impact: The larger aryl group increases molecular weight (495.6 g/mol) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The retained morpholino group suggests shared solubility benefits with the target compound .
d) N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide ()
- Core differences : Triazolo-pyrimidine core replaces thiazolo-pyridazine, with a 4-fluorobenzyl group.
- Impact : The triazole ring introduces additional hydrogen-bonding capacity, while the fluorobenzyl group may enhance target selectivity. Molecular weight (442.9 g/mol) is comparable, but the altered core likely shifts pharmacological targets .
Pharmacological Activity Trends
- Furan vs. Thiophene/Ph : Furan’s oxygen may engage in hydrogen bonding, whereas thiophene/fluorophenyl groups prioritize hydrophobic interactions.
- Morpholino Substituent: Consistently linked to improved solubility across analogues (e.g., ) due to its hydrophilic nature .
- Chlorobenzyl Groups : Present in both the target compound and , these groups likely enhance binding to chlorophilic enzyme regions or improve blood-brain barrier penetration .
Physicochemical Properties
Q & A
Q. What synthetic routes are established for this compound?
The synthesis involves multi-step reactions, including:
- Substitution : Reacting nitrobenzene derivatives with pyridinemethanol under alkaline conditions to form intermediates.
- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines.
- Condensation : Employing condensing agents (e.g., EDCI) to couple intermediates with cyanoacetic acid or similar substrates. Key optimization parameters include pH control (pH 8–10 for substitution) and temperature modulation (60–80°C for condensation) .
Q. What spectroscopic techniques validate its structure?
- NMR (1H/13C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.35–7.45 ppm for the chlorobenzyl group).
- IR Spectroscopy : Identifies carbonyl stretches (ν 1685 cm⁻¹ for acetamide C=O).
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., observed m/z 512.0789 [M+H]+ vs. calculated 512.079).
- X-ray Crystallography : Resolves crystal packing and conformation (e.g., space group P21/c) .
Q. Which in vitro models are suitable for initial bioactivity screening?
- Enzymatic Assays : Fluorescence-based kinase inhibition assays to assess target engagement.
- Cell Viability Assays : Use of cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity.
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for protein targets .
Advanced Research Questions
Q. How can low yields in the final condensation step be addressed?
Low yields (e.g., 2–5% in multi-step syntheses) may result from steric hindrance or side reactions. Methodologies include:
- Catalytic Systems : Palladium-catalyzed reductive cyclization to improve efficiency.
- Solvent Optimization : Switching from polar aprotic (DMF) to dichloromethane for better intermediate solubility.
- Stoichiometric Adjustments : Increasing molar equivalents of the morpholino moiety to drive reactivity .
Q. How to resolve discrepancies between computational (DFT) and experimental spectral data?
Discrepancies often arise from conformational flexibility. Strategies include:
- Parameter Refinement : Adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) and solvation models (PCM for aqueous environments).
- Cross-Validation : Combining 2D NMR (COSY, NOESY) with X-ray crystallography to confirm spatial arrangements.
- Dynamic Simulations : Molecular dynamics (MD) to model temperature-dependent conformational changes .
Q. What strategies enhance solubility for pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
